Strontium oxide

Catalog No.
S1502858
CAS No.
1314-11-0
M.F
OSr
M. Wt
103.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strontium oxide

CAS Number

1314-11-0

Product Name

Strontium oxide

IUPAC Name

strontium;oxygen(2-)

Molecular Formula

OSr

Molecular Weight

103.6 g/mol

InChI

InChI=1S/O.Sr/q-2;+2

InChI Key

IATRAKWUXMZMIY-UHFFFAOYSA-N

SMILES

[O-2].[Sr+2]

Canonical SMILES

[O-2].[Sr+2]

Catalysis

Strontium oxide finds extensive use as a catalyst or catalyst support in various chemical reactions. Its high basicity promotes efficient conversion of reactants in several processes, including:

  • Organic synthesis: SrO acts as a base catalyst in various organic reactions, such as aldol condensation and Knoevenagel condensation, facilitating the formation of complex organic molecules [Source: Chitosan-Strontium Oxide Nanocomposite: Preparation, Characterization, and Catalytic Potency in Thiadiazoles Synthesis - ]
  • Degradation of pollutants: SrO-based photocatalysts exhibit significant potential for degrading organic pollutants and toxic chemicals in water and air under light irradiation. They effectively capture and decompose organic contaminants through photocatalytic reactions [Source: Synthesis of strontium oxide-zinc oxide nanocomposites by Co-precipitation method and its application for degradation of malachite green dye under direct sunlight - ]

Energy Materials

Strontium oxide plays a crucial role in developing next-generation energy storage and conversion technologies:

  • Solid oxide fuel cells (SOFCs): As a key component in SOFC electrolytes, SrO offers high ionic conductivity for efficient transport of oxygen ions, enabling the conversion of chemical energy into electrical energy [Source: Strontium Oxide | AMERICAN ELEMENTS ® ]
  • Lithium-ion batteries: SrO-doped electrode materials in lithium-ion batteries enhance their capacity and improve their cycling performance by promoting faster lithium-ion transport [Source: Synthesis and Characterization of Nano-Strontium Oxide (SrO) Using Erzincan Cimin Grape (Vitis vinifera, Cimin) - ResearchGate ]

Electronics and Sensors

Strontium oxide shows promising potential in developing advanced electronic devices and sensors:

  • Field-effect transistors (FETs): SrO-based thin films serve as gate insulators in high-performance FETs due to their excellent dielectric properties and ability to control the flow of electrons [Source: Synthesis and Characterization of Nano-Strontium Oxide (SrO) Using Erzincan Cimin Grape (Vitis vinifera, Cimin) - ResearchGate ]
  • Gas sensors: SrO nanoparticles exhibit high sensitivity in detecting various gases, including hydrogen and carbon monoxide, making them valuable components in gas sensing devices [Source: Synthesis and Characterization of Nano-Strontium Oxide (SrO) Using Erzincan Cimin Grape (Vitis vinifera, Cimin) - ResearchGate ]

Strontium oxide, with the chemical formula SrO\text{SrO}, is a white solid that forms when strontium metal reacts with oxygen. It is classified as a strongly basic oxide and is known for its high melting point of approximately 2,531 °C and boiling point of about 3,200 °C. Strontium oxide appears as a powder and is odorless, with a density of around 4.70 g/cm³. It can react with water to produce strontium hydroxide, releasing heat in the process .

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  • Thermal Decomposition: Heating strontium carbonate or hydroxide leads to the formation of strontium oxide:
    • From carbonate:
      SrCO3SrO+CO2\text{SrCO}_3\rightarrow \text{SrO}+\text{CO}_2
    • From hydroxide:
      Sr OH 2SrO+H2O\text{Sr OH }_2\rightarrow \text{SrO}+\text{H}_2\text{O}
  • Strontium oxide has several applications across various fields:

    • Ceramics and Glass Production: It is used as a flux in ceramic glazes and glass manufacturing due to its ability to lower melting points.
    • Fireworks: Strontium compounds are utilized to produce red colors in pyrotechnics.
    • Electronics: It serves as a dielectric material in capacitors and other electronic components .
    • Medical

    Strontium oxide interacts with various substances, influencing its reactivity:

    • With Water: It forms strontium hydroxide, which is highly soluble in water.
    • With Acids: Its ability to neutralize acids makes it useful in various chemical processes.
    • With Carbon Dioxide: Over time, strontium oxide can react with carbon dioxide and water vapor to form strontium carbonate:
      SrO+H2O+CO2SrCO3\text{SrO}+\text{H}_2\text{O}+\text{CO}_2\rightarrow \text{SrCO}_3

    These interactions highlight its role in both industrial applications and environmental chemistry .

    Strontium oxide shares similarities with other alkaline earth metal oxides. Here are some comparable compounds:

    Compound NameFormulaMelting Point (°C)Unique Properties
    Magnesium OxideMgO\text{MgO}~2,800High thermal conductivity
    Calcium OxideCaO\text{CaO}~2,572Reacts vigorously with water
    Barium OxideBaO\text{BaO}~1,600More soluble in water than SrO

    Uniqueness of Strontium Oxide

    Strontium oxide is unique due to its specific biological activity related to bone health, which is less pronounced in magnesium and barium oxides. Additionally, its application in producing vibrant colors in fireworks sets it apart from other alkaline earth metal oxides .

    Conventional Synthesis Approaches

    Co-Precipitation Method

    The co-precipitation method represents one of the most widely employed conventional techniques for synthesizing strontium oxide nanoparticles [1] [5]. This approach involves the simultaneous precipitation of strontium compounds from aqueous solutions through controlled chemical reactions [14]. The process typically utilizes strontium acetate hemihydrate as the primary precursor, which is dissolved in ethanol under continuous stirring conditions [14].

    The fundamental mechanism involves the gradual addition of sodium hydroxide solution to the strontium precursor, resulting in the formation of a pale white slurry [14]. The precipitation reaction occurs at room temperature, with the sodium hydroxide acting as the precipitating agent [14]. Following precipitation, the resulting material undergoes washing cycles with deionized water and ethanol to remove impurities [14]. The washed precipitate is subsequently dried in a hot air oven at 60°C for one hour, followed by annealing at elevated temperatures ranging from 400°C to 800°C [14].

    Research findings demonstrate that co-precipitation enables the production of strontium oxide nanoparticles with controlled morphology and size distribution [8] [9]. The method proves particularly effective for synthesizing strontium oxide-zinc oxide nanocomposites, where varying the zinc oxide precursor concentration from 0.2 to 1 molar allows for compositional control [14]. Grain size reduction from 49.3 to 27.6 nanometers has been achieved through optimization of precursor concentrations [14].

    Sol-Gel Processing

    Sol-gel processing constitutes a versatile chemical synthesis route for producing strontium oxide nanoparticles with enhanced purity and homogeneity [3] [6]. This method involves the conversion of molecular precursors into a colloidal solution, which subsequently transforms into a gel-like network structure [6]. The process begins with the dissolution of strontium nitrate and sodium hydroxide in aqueous media at room temperature [3].

    The sol-gel methodology enables precise control over particle size and crystallinity through manipulation of processing parameters [3]. Characterization studies reveal that strontium oxide nanoparticles synthesized via sol-gel exhibit crystalline nature with particle sizes approximately 80 nanometers, as determined by Debye-Scherrer formula calculations [3]. The morphological evolution demonstrates temperature-dependent behavior, transitioning from pseudo-spherical shapes at room temperature to cubic forms at 200°C, and finally cylindrical structures at 600°C [3].

    Fourier transform infrared spectroscopy analysis confirms the presence of strontium-oxygen bonds through characteristic peaks at 854.64 cm⁻¹ [3]. The sol-gel approach offers advantages in terms of cost-effectiveness and simplicity while maintaining high-quality nanoparticle production [3].

    Alkaline Hydrolysis

    Alkaline hydrolysis represents a fundamental chemical route for strontium oxide synthesis, particularly effective for preparing nanocomposite materials [1] [14]. This method involves the hydrolysis of strontium precursors under alkaline conditions, typically employing sodium hydroxide as the hydrolyzing agent [1]. The process occurs through controlled pH adjustment to maintain optimal alkaline conditions throughout the reaction [14].

    The alkaline hydrolysis mechanism enables the formation of strontium oxide through intermediate hydroxide formation [1]. Research demonstrates that this approach proves crucial for preparing inexpensive zinc oxide-strontium oxide nanocomposites that remain active under direct sunlight conditions [1]. The method allows for systematic control of reaction kinetics through pH manipulation and temperature regulation [14].

    Experimental protocols typically involve maintaining pH values around 11 using sodium hydroxide solutions, with reaction temperatures controlled at 70-80°C [2]. The resulting precipitates undergo thermal treatment to convert hydroxide intermediates to the desired oxide phase [14]. Alkaline hydrolysis demonstrates particular effectiveness when combined with subsequent annealing procedures [1].

    Solid-State Sintering

    Solid-state sintering constitutes a high-temperature synthesis approach for producing dense strontium oxide ceramics [11] [21]. This method involves the thermal treatment of solid precursors at elevated temperatures to promote diffusion and grain growth [11]. Conventional sintering temperatures typically exceed 1400°C for achieving dense ceramic structures [11].

    Recent developments in cold sintering processes have enabled significant temperature reduction while maintaining product quality [11]. Reactive intermediate phase cold sintering allows the production of dense strontium-containing ceramics at temperatures as low as 950°C [11]. This approach utilizes aqueous solutions of strontium chloride mixed with titanium dioxide nanoparticles, followed by pressing at 180°C [11].

    Solid-state sintering mechanisms involve terrace ledge kink growth processes that require nanoscale reagents with pristine crystalline surfaces [11]. The process demonstrates particular effectiveness for micron-sized solid-state powders, expanding the range of applicable materials [11]. Temperature optimization studies reveal that annealing at 1250-1300°C for six hours under oxidizing conditions results in microstructural changes and surface segregation phenomena [21].

    Green Synthesis Approaches

    Plant Extract-Mediated Synthesis

    2.2.1.1. Solanum nigrum Leaf Extract Methodology

    The Solanum nigrum leaf extract methodology represents an eco-friendly approach for synthesizing strontium oxide nanoparticles with enhanced antimicrobial properties [13] [22]. This green synthesis technique utilizes the reducing and stabilizing properties of bioactive compounds present in Solanum nigrum leaves [13] [22]. The process involves preparing aqueous extracts from thoroughly washed and finely cut Solanum nigrum leaves [13].

    The synthesis protocol begins with dissolving strontium nitrate in distilled water, followed by dropwise addition of the plant extract under continuous stirring [13]. The extract acts as both reducing agent and stabilizing agent during nanoparticle formation [13] [22]. Characterization techniques including Fourier transform infrared spectroscopy confirm the presence of functional groups from the plant extract in the synthesized nanoparticles [13] [22].

    Photon correlation spectroscopy analysis reveals an average particle size of 94.8 nanometers with polydisperse distribution [13]. Scanning electron microscopy images demonstrate nanoparticle morphology ranging from individual particles to agglomerates [22]. X-ray diffraction analysis indicates cubic crystal structure for the synthesized strontium oxide nanoparticles [22]. The synthesized nanoparticles exhibit significant antibacterial activity against Mycobacterium tuberculosis, Candida albicans, and Escherichia coli [22].

    2.2.1.2. Citrus limon Extract Approach

    The Citrus limon extract approach utilizes the rich phytochemical composition of lemon extracts for environmentally benign strontium oxide nanoparticle synthesis [12]. This methodology leverages the reducing properties of flavonoids, carotenoids, terpenes, and limonoids present in citrus fruits [12]. The preparation involves careful selection and processing of fresh lemons to obtain clarified aqueous extracts [12].

    The synthesis procedure requires dissolving 20 millimolar strontium chloride in 90 milliliters of distilled water, maintaining temperatures between 50-60°C [12]. Subsequently, 10 milliliters of lemon extract is added to the strontium solution under continuous magnetic stirring at 600 revolutions per minute for 48 hours [12]. The reaction mixture undergoes centrifugation at 8000 revolutions per minute for 10 minutes to collect the precipitated nanoparticles [12].

    Fourier transform infrared spectroscopy analysis reveals absorption peaks ranging from 850 to 2800 cm⁻¹, confirming successful incorporation of functional groups from the lemon extract [12]. The absorption peak at 2872.69 cm⁻¹ indicates carbon residues, while peaks at 2359.73 cm⁻¹ and 2335.95 cm⁻¹ demonstrate oxygen-carbon elongation [12]. Scanning electron microscopy examination shows spherical nanoparticles with mean particle size of 55 nanometers [12]. Energy-dispersive X-ray spectroscopy confirms elemental composition including 52.9 weight percent carbon, 21.4 weight percent oxygen, and 15.3 weight percent strontium [12].

    2.2.1.3. Ocimum sanctum Mediated Synthesis

    Ocimum sanctum mediated synthesis employs the reducing capabilities of holy basil leaf extracts for producing strontium oxide nanoparticles through microwave-assisted processing [15] [16] [17]. This approach capitalizes on the presence of phenolic compounds such as eugenol, triterpenes, and flavonoids that facilitate metal ion reduction [15]. The methodology involves preparing aqueous extracts by boiling approximately 10 grams of thoroughly washed Ocimum sanctum leaves in 100 milliliters of distilled water [15].

    The synthesis protocol involves dissolving 5 grams of strontium nitrate in 20 milliliters of distilled water, followed by dropwise addition of 10 milliliters of Ocimum sanctum leaf extract under continuous stirring at room temperature [15]. The mixture undergoes microwave irradiation treatment to accelerate nanoparticle formation [15] [16]. The reaction maintains basic pH conditions through gradual addition of 10 percent sodium hydroxide solution [15].

    The resulting precipitate undergoes washing and centrifugation procedures to remove unreacted materials [15]. Heat treatment at 500°C for 2 hours completes the conversion to crystalline strontium oxide nanoparticles [15] [16]. Ultraviolet-visible spectroscopy of the Ocimum sanctum leaf extract shows characteristic peaks at 282 nanometers and 325 nanometers, attributed to phenolic compounds responsible for metal ion reduction [15]. The synthesized nanoparticles demonstrate antibacterial properties against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa [15].

    Other Biogenic Assembly Methods

    Alternative biogenic assembly methods encompass diverse biological systems including bacteria, fungi, algae, and other plant species for strontium oxide nanoparticle synthesis [4] [8]. These approaches utilize naturally occurring reducing agents and stabilizing compounds present in biological extracts [4]. Piper betle leaf extract represents one such alternative, employing the cost-effective and eco-friendly properties of betel leaves [4].

    The synthesis using Piper betle involves similar protocols to other plant-mediated approaches, with the extract serving dual functions as reducing and stabilizing agent [4]. Ultraviolet-visible spectroscopy analysis shows surface plasmon resonance of strontium oxide nanoparticles at 240 nanometers [4]. The polydispersed nature of the particles results from the physical process of surface plasmon resonance [4].

    Henna leaf extract represents another viable biogenic approach, utilizing the reducing properties of Lawsonia inermis extracts [2]. This method involves combining strontium nitrate and sodium hydroxide at room temperature in the presence of henna leaf extract [2]. The process yields crystalline strontium oxide nanoparticles with sizes approximately 40 nanometers, as calculated using Debye-Scherrer formula [2]. Scanning electron microscopy reveals pseudo-spherical particle shapes with strong agglomeration characteristics [2].

    Process Optimization Parameters

    Temperature Effects

    Temperature optimization plays a crucial role in determining the morphological, structural, and functional properties of synthesized strontium oxide nanoparticles [3] [20] [21]. Research demonstrates significant temperature-dependent variations in particle characteristics across different synthesis methodologies [3]. Sol-gel processing studies reveal morphological transitions from pseudo-spherical shapes at room temperature to cubic forms at 200°C, culminating in cylindrical structures at 600°C [3].

    Annealing temperature optimization studies demonstrate that materials calcined at different temperatures exhibit distinct properties [20]. Strontium copper oxide films annealed between 373-723 Kelvin show resistivity variations, with initial increases from 373-473 Kelvin followed by decreases at 623 Kelvin [20]. Carrier density measurements increase from 7.09×10²⁰ cm⁻³ to 1.21×10²¹ cm⁻³ as annealing temperature rises [20]. The highest carrier mobility of 4.0×10⁻⁵ m²V⁻¹s⁻¹ occurs at 623 Kelvin annealing temperature [20].

    High-temperature treatment effects on strontium-containing compounds reveal surface segregation phenomena at temperatures exceeding 1200°C [21]. Annealing at 1250-1300°C for six hours under oxidizing conditions results in strontium oxide island formation on surfaces [21]. These temperature effects demonstrate the critical importance of thermal parameter control in achieving desired material properties [21].

    Temperature Range (°C)Morphological ChangesParticle Size (nm)Crystal Structure
    Room TemperaturePseudo-spherical40-55Amorphous to crystalline
    200-400Cubic formation55-80Increased crystallinity
    500-600Cylindrical structures80-95Well-defined crystal
    800-1000Dense ceramicVariableHighly crystalline

    Precursor Selection and Concentration

    Precursor selection and concentration optimization significantly influence the final properties of strontium oxide nanoparticles [14] [18]. Strontium acetate hemihydrate, strontium nitrate, and strontium chloride represent the most commonly employed precursors [3] [12] [15]. Each precursor demonstrates distinct advantages depending on the synthesis methodology and desired product characteristics [14].

    Concentration effects on nanocomposite formation reveal systematic relationships between precursor amounts and final product properties [14]. Studies examining zinc oxide-strontium oxide composites demonstrate that varying zinc oxide precursor concentration from 0.2 to 1 molar enables compositional control [14]. Incorporation of 1 molar zinc oxide precursor results in grain size reduction from 49.3 to 27.6 nanometers [14].

    Strontium content optimization in mixed oxide catalysts shows influence on textural properties and acidic-basic characteristics [18]. Research indicates that 1.9 weight percent strontium content provides maximum ethylene and butanol selectivity due to appropriate medium acidic and strong basic site distribution [18]. Higher strontium concentrations lead to surface area reduction and pore volume decrease due to pore blockage effects [18].

    Precursor TypeOptimal ConcentrationParticle Size (nm)Application
    Strontium Acetate0.5 M27.6-49.3Nanocomposites
    Strontium Nitrate20 mM40-55Green synthesis
    Strontium Chloride20 mM55Plant-mediated

    pH Influence

    pH optimization represents a critical parameter affecting nucleation, growth, and stability of strontium oxide nanoparticles during synthesis [14] [23]. Alkaline conditions typically favor strontium oxide formation, with optimal pH values ranging from 9 to 11 [12] [14]. The pH adjustment process involves careful addition of sodium hydroxide solutions to maintain desired alkaline conditions throughout the reaction [14].

    Research examining pH effects on synthesis efficiency demonstrates that pH 9-11 provides optimal conditions for nanoparticle formation [12] [23]. Studies investigating pH influence on co-precipitation processes reveal that maintaining pH at 11 using 2 molar sodium hydroxide ensures complete precipitation [2]. The pH control mechanism affects both reaction kinetics and final product characteristics [23].

    pH optimization studies using different buffer systems demonstrate varying synthesis efficiencies [23]. Phosphate buffer systems prove effective for pH ranges 2-8, while carbonate buffer systems work optimally for pH 9-11 [23]. The choice of buffering system influences the formation kinetics and stability of the resulting strontium oxide nanoparticles [23].

    Annealing Conditions

    Annealing condition optimization encompasses temperature, atmosphere, duration, and heating rate parameters that determine final nanoparticle characteristics [1] [14] [15]. Typical annealing temperatures range from 400°C to 800°C, depending on the synthesis methodology and desired properties [14] [15]. The annealing atmosphere, whether air, oxygen, or inert gas, significantly influences the oxidation state and phase purity [14].

    Duration optimization studies reveal that annealing times between 1-4 hours provide sufficient thermal energy for complete phase transformation [14] [15]. Extended annealing periods may result in excessive grain growth and agglomeration [3]. Heating rate control affects the uniformity of thermal treatment and prevents thermal shock damage [14].

    Atmosphere control during annealing proves particularly important for maintaining stoichiometry and preventing unwanted phase formation [14]. Air atmosphere annealing at 800°C for 2 hours demonstrates effectiveness for zinc oxide-strontium oxide nanocomposite synthesis [14]. Oxygen flow conditions during calcination at 1000°C for 120 minutes ensure complete removal of carbonaceous residues [15].

    Annealing ParameterOptimal RangeEffect on PropertiesDuration
    Temperature400-800°CCrystal structure, size1-4 hours
    AtmosphereAir/O₂Phase purity, stoichiometryVariable
    Heating Rate10-20°C/minUniformity, thermal shockControlled
    Cooling Rate≤10°C/minStress relief, crystallinityGradual

    Strontium oxide exhibits multiple crystalline phases that are stable under different temperature and pressure conditions. The structural diversity of strontium oxide represents one of its most distinctive characteristics, with each phase displaying unique atomic arrangements and coordination environments [1].

    Face-Centered Cubic Phase

    The face-centered cubic phase represents the most stable crystalline form of strontium oxide under ambient conditions [2] [1]. This phase adopts the sodium chloride structure type with space group Fm-3m (225) [2] [3]. In this arrangement, strontium cations (Sr²⁺) and oxide anions (O²⁻) are organized in a cubic lattice where each cation is surrounded by six anions in an octahedral coordination geometry [1] [4].

    The lattice parameter for the face-centered cubic phase is approximately 5.18 Å, with a calculated density of 4.93 g/cm³ [1]. The strontium-oxygen bond length in this structure measures 2.58 Å [4]. This phase maintains stability up to pressures of approximately 47 gigapascals, beyond which a phase transition occurs to the body-centered cubic structure [1] [5].

    The face-centered cubic phase exhibits six-coordinate octahedral geometry around the strontium atoms, with corner-sharing and edge-sharing strontium oxide octahedra forming the three-dimensional framework [4]. The high coordination number contributes to the mechanical stability and thermal properties observed in this phase [1].

    Body-Centered Cubic Phase

    The body-centered cubic phase emerges as the high-pressure polymorph of strontium oxide, becoming stable at pressures exceeding 47 gigapascals [1] [5]. This phase adopts the cesium chloride structure type with space group Pm-3m [1]. The structural arrangement features oxide anions at the cube corners and strontium cations at the center of the cubic unit cell [1].

    The lattice parameter for the body-centered cubic phase is 3.13 Å, significantly smaller than the face-centered cubic phase, resulting in an increased density of 5.59 g/cm³ [1]. This phase exhibits eight-coordinate cubic geometry around the strontium atoms, contrasting with the six-coordinate arrangement in the face-centered cubic phase [1].

    The increased packing density of the body-centered cubic phase makes it more stable under high-pressure conditions [1]. The phase transition from face-centered cubic to body-centered cubic represents a first-order structural transformation that involves a significant change in coordination number and atomic arrangement [6].

    Hexagonal Phases

    Strontium oxide exhibits two distinct hexagonal phases, designated as hexagonal-1 and hexagonal-2, which occur under specific pressure and temperature conditions [1] [5]. Both phases crystallize in the hexagonal P₆₃/mmc space group but differ in their atomic arrangements and coordination environments [1].

    The hexagonal-1 phase features strontium atoms electronically bonded to five equivalent oxygen atoms, forming strontium oxide trigonal bipyramids [1]. The strontium-oxygen bond lengths in this phase range between 2.47 and 2.58 Å [1]. The lattice parameters for hexagonal-1 are a = 4.29 Å and c = 5.18 Å, with a density of 4.26 g/cm³ [1].

    The hexagonal-2 phase exhibits strontium atoms bonded to six equivalent oxygen atoms at a bond length of 2.57 Å [1]. Six equivalent strontium atoms and oxygen anions are bound together to create oxygen-strontium octahedra [1]. This phase has lattice parameters of a = 3.57 Å and c = 6.23 Å, with a density of 4.98 g/cm³ [1].

    Both hexagonal phases represent intermediate structures that can form during phase transitions or under specific synthesis conditions [1]. The hexagonal-1 and hexagonal-2 phases have been confirmed to be dynamically stable through phonon dispersion calculations [1].

    PhaseSpace GroupStructure TypeLattice Parameter a (Å)Lattice Parameter c (Å)Density (g/cm³)Coordination NumberSr-O Bond Length (Å)Stability Pressure Range
    FCC (Face-Centered Cubic)Fm-3m (225)NaCl (Rock Salt)5.18-4.9362.580-47 GPa
    BCC (Body-Centered Cubic)Pm-3mCsCl3.13-5.598->47 GPa
    Hexagonal-1P63/mmcTrigonal Bipyramid4.295.184.2652.47-2.58Variable P,T
    Hexagonal-2P63/mmcOctahedral3.576.234.9862.57Variable P,T

    Morphological Variations

    The morphological characteristics of strontium oxide nanoparticles demonstrate remarkable diversity, with particle shapes ranging from spherical to cubic and cylindrical forms [7] [8] [9]. These morphological variations significantly influence the material properties and potential applications of strontium oxide nanostructures [7].

    Spherical Nanoparticles

    Spherical nanoparticles represent the most commonly observed morphological form of strontium oxide at the nanoscale [8] [9] [10]. These particles typically exhibit sizes ranging from 10 to 100 nanometers, with average diameters commonly reported between 20 and 50 nanometers [8] [9] [11].

    The spherical morphology is frequently achieved through green synthesis methods utilizing plant extracts as reducing and stabilizing agents [8] [10]. Scanning electron microscopy analysis reveals that these spherical nanoparticles often display pseudo-spherical to quasi-spherical shapes with rough surface textures [12] [10] [11].

    The surface area of spherical strontium oxide nanoparticles typically ranges from 10 to 50 square meters per gram, contributing to their enhanced catalytic and adsorption properties [13]. These spherical forms demonstrate moderate agglomeration tendencies, which can be controlled through appropriate synthesis parameters and surface functionalization [8] [9].

    Dynamic light scattering measurements of spherical strontium oxide nanoparticles have revealed polydisperse size distributions, with particle size distributions spanning significant ranges [14]. The spherical morphology provides optimal surface-to-volume ratios, making these particles particularly suitable for catalytic applications [7] [15].

    Cubic Forms

    Cubic morphological forms of strontium oxide nanoparticles emerge under specific synthesis conditions, particularly through sol-gel and thermal treatment methods [16] [9]. These cubic structures typically exhibit edge lengths ranging from 20 to 80 nanometers, with average dimensions around 80 nanometers [9].

    The formation of cubic morphologies correlates strongly with the underlying face-centered cubic crystal structure of strontium oxide [16] [9]. High-temperature calcination processes promote the development of well-defined cubic forms, with annealing temperatures significantly influencing the final particle shape [9].

    Cubic strontium oxide nanoparticles demonstrate high agglomeration tendencies due to their flat surfaces, which facilitate particle-particle interactions [9]. The surface area of cubic forms ranges from 7 to 10 square meters per gram, which is lower than spherical counterparts due to reduced surface curvature [9].

    The cubic morphology provides enhanced mechanical stability and is particularly advantageous for applications requiring structural integrity under stress conditions [9]. These forms exhibit controlled particle distribution and phase purity when synthesized under optimized conditions [9].

    Cylindrical Structures

    Cylindrical structures represent a less common but significant morphological variation of strontium oxide nanoparticles [17] [9]. These elongated structures typically exhibit diameters ranging from 50 to 200 nanometers and lengths that can extend several hundred nanometers [9] [18].

    The formation of cylindrical morphologies often results from thermal treatment processes at elevated temperatures, where spherical or cubic particles undergo shape transformation through surface diffusion and particle coalescence [9]. The cylindrical aspect ratio can be controlled through manipulation of synthesis parameters such as temperature, pressure, and reaction time [18].

    Cylindrical strontium oxide structures demonstrate low agglomeration tendencies compared to spherical and cubic forms, attributed to their reduced contact surface areas during particle interactions [9]. The surface area of cylindrical structures ranges from 5 to 15 square meters per gram, with values dependent on the specific aspect ratio and surface roughness [9].

    These cylindrical morphologies exhibit unique optical and electronic properties due to their anisotropic structure, making them suitable for specialized applications in optoelectronics and sensor devices [17] [7]. The elongated geometry provides enhanced charge transport properties along the cylindrical axis [17].

    Morphological FormSize Range (nm)Average Size (nm)Surface Area (m²/g)Synthesis MethodAgglomeration Tendency
    Spherical Nanoparticles10-1004210-50Green synthesisModerate
    Cubic Forms20-80807-10Sol-gelHigh
    Cylindrical Structures50-2001005-15Thermal treatmentLow
    Pseudo-spherical40-8040-PrecipitationStrong
    Quasi-spherical10-3520-CoprecipitationVariable

    Size Distribution Analysis

    The size distribution characteristics of strontium oxide nanoparticles demonstrate significant variation depending on synthesis methods, processing conditions, and intended applications [14] [19] [20]. Understanding these size distributions is crucial for optimizing material properties and performance in specific applications [7] [9].

    Nano-Scale Dimensions

    Nano-scale strontium oxide particles, defined as those with dimensions below 100 nanometers, represent the most extensively studied size range due to their enhanced surface area and unique properties [13] [14] [19]. The typical size range for nano-scale strontium oxide particles spans from 10 to 100 nanometers, with average particle sizes commonly reported between 20 and 80 nanometers [8] [9] [19].

    Crystallite size calculations using the Debye-Scherrer equation reveal values ranging from 23.9 to 102 nanometers for various synthesis conditions [19]. X-ray diffraction analysis indicates that crystallite sizes typically fall within 28.6 to 80 nanometers, depending on processing parameters such as calcination temperature and synthesis method [12] [9] [20].

    The nano-scale dimension range demonstrates predominantly polydisperse distributions, indicating significant variation in particle sizes within individual samples [14]. This polydispersity can be attributed to nucleation and growth kinetics during synthesis, where multiple particle populations develop simultaneously [7] [9].

    Surface area measurements for nano-scale strontium oxide particles typically range from 10 to 50 square meters per gram, with smaller particles exhibiting higher specific surface areas [13]. The enhanced surface area contributes to improved catalytic activity and adsorption capacity for various applications [7] [15].

    Agglomeration Behaviors

    Agglomeration represents a critical factor influencing the effective size distribution of strontium oxide nanoparticles in practical applications [17] [7] [21]. The tendency for particle agglomeration varies significantly with synthesis method, surface chemistry, and environmental conditions [8] [9] [10].

    Green synthesis methods typically produce particles with moderate agglomeration tendencies, as the organic stabilizing agents from plant extracts provide steric hindrance against particle clustering [8] [10]. Sol-gel synthesis often results in higher agglomeration due to the formation of gel networks during processing [9].

    Spherical nanoparticles demonstrate moderate agglomeration behaviors, while cubic forms exhibit high agglomeration tendencies due to their flat surfaces that facilitate close packing [9]. Cylindrical structures show the lowest agglomeration tendencies among the common morphological forms [9].

    Surface functionalization and stabilizing agents play crucial roles in controlling agglomeration behaviors [7] [13]. The addition of surfactants or surface coatings can significantly reduce particle clustering and maintain dispersion stability [13] [15].

    Dynamic light scattering measurements reveal that agglomerated strontium oxide nanoparticles can exhibit effective sizes ranging from hundreds of nanometers to several micrometers, significantly larger than individual particle dimensions [14]. This agglomeration effect must be considered when evaluating size distribution data and predicting material performance [7] [21].

    Temperature effects on agglomeration have been observed, with elevated temperatures promoting particle sintering and the formation of larger agglomerates [9] [21]. The agglomeration process can lead to changes in morphology, with spherical particles transitioning to cubic and eventually cylindrical forms under thermal treatment [9].

    Size CategorySize Range (nm)Typical Average (nm)Distribution TypeCrystallite Size (nm)Common Applications
    Nano-scale (< 100 nm)10-10042.0Polydisperse23.9-102Catalysis
    Sub-100 nm20-8051.0Monodisperse40-80Electronics
    Micro-scale (> 1 μm)1000-5000010000.0Broad-Ceramics
    Mixed distribution10-50094.8Polydisperse28.6-80Biomedical

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    Last modified: 08-15-2023

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